
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is an organic compound that features a nitrophenyl group substituted with a methoxyethylamino group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol typically involves a multi-step process:
Nitration: The starting material, a phenyl compound, undergoes nitration to introduce the nitro group at the 3-position.
Amination: The nitrophenyl compound is then subjected to amination with 2-methoxyethylamine to form the methoxyethylamino group at the 4-position.
Reduction: The nitro group can be reduced to an amino group if necessary, using reducing agents such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: (4-((2-Methoxyethyl)amino)-3-nitrophenyl)carboxylic acid.
Reduction: (4-((2-Methoxyethyl)amino)-3-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of nitrophenyl and methoxyethylamino groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features could be optimized to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its functional groups may impart desirable characteristics to polymers or other materials.
作用机制
The mechanism of action of (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the methoxyethylamino group may enhance solubility and bioavailability.
相似化合物的比较
Similar Compounds
- (4-Amino-3-nitrophenyl)methanol
- (4-((2-Hydroxyethyl)amino)-3-nitrophenyl)methanol
- (4-((2-Methoxyethyl)amino)-3-aminophenyl)methanol
Uniqueness
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is unique due to the presence of both the methoxyethylamino and nitrophenyl groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H14N2O4 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
[4-(2-methoxyethylamino)-3-nitrophenyl]methanol |
InChI |
InChI=1S/C10H14N2O4/c1-16-5-4-11-9-3-2-8(7-13)6-10(9)12(14)15/h2-3,6,11,13H,4-5,7H2,1H3 |
InChI 键 |
LXBYMQMOAAVZOK-UHFFFAOYSA-N |
规范 SMILES |
COCCNC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


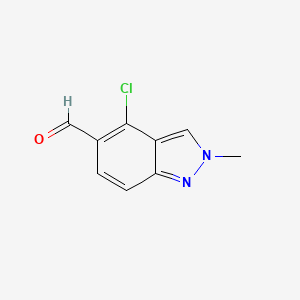
![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
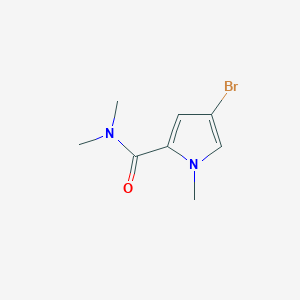
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
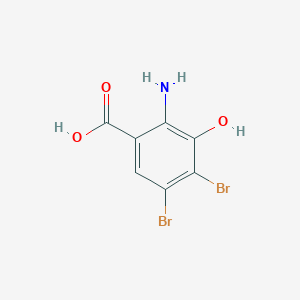
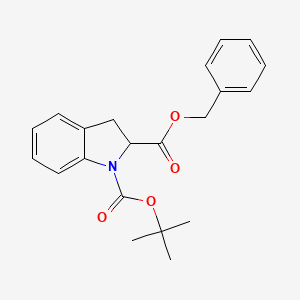

![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)

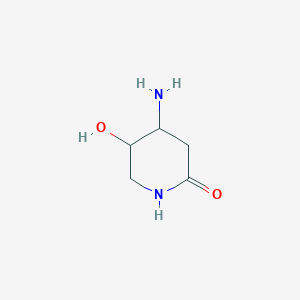
![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)
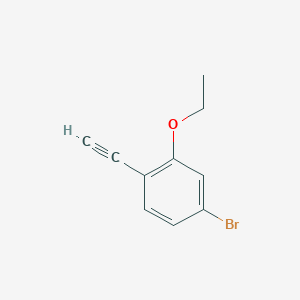
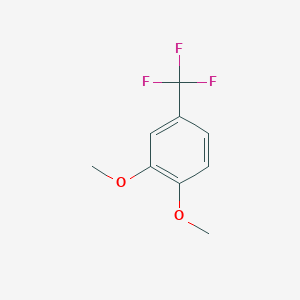
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)
